molecular formula C11H15BrN2 B12518758 N-tert-Butyl-2-bromobenzenecarboximidamide

N-tert-Butyl-2-bromobenzenecarboximidamide

Cat. No.: B12518758
M. Wt: 255.15 g/mol
InChI Key: WCJRXNCSYDMNBX-UHFFFAOYSA-N
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Description

N-tert-Butyl-2-bromobenzenecarboximidamide: is an organic compound with the molecular formula C11H15BrN2. It is a yellow to white solid with a melting point of 63-66°C

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of tert-butyl benzoate with nitriles, catalyzed by zinc perchlorate (Zn(ClO4)2·6H2O) under solvent-free conditions at 50°C . This method is efficient, mild, and inexpensive, yielding high purity products.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: N-tert-Butyl-2-bromobenzenecarboximidamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzenecarboximidamides, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry: N-tert-Butyl-2-bromobenzenecarboximidamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-Butyl-2-bromobenzenecarboximidamide involves its interaction with specific molecular targets, leading to various biochemical effects. The exact pathways and targets depend on the context of its use, such as in drug development or chemical synthesis.

Comparison with Similar Compounds

  • N-tert-Butyl-2-chlorobenzenecarboximidamide
  • N-tert-Butyl-2-fluorobenzenecarboximidamide
  • N-tert-Butyl-2-iodobenzenecarboximidamide

Uniqueness: N-tert-Butyl-2-bromobenzenecarboximidamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. This uniqueness makes it valuable in specific synthetic applications where bromine’s reactivity is advantageous.

Properties

Molecular Formula

C11H15BrN2

Molecular Weight

255.15 g/mol

IUPAC Name

2-bromo-N'-tert-butylbenzenecarboximidamide

InChI

InChI=1S/C11H15BrN2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H2,13,14)

InChI Key

WCJRXNCSYDMNBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C(C1=CC=CC=C1Br)N

Origin of Product

United States

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